molecular formula C14H10F3NO B1453154 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187168-61-1

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1453154
M. Wt: 265.23 g/mol
InChI Key: JPRTVLFSGZNGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the linear formula C14H10F3NO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is represented by the linear formula C14H10F3NO . The InChI code for this compound is 1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 .

Scientific Research Applications

Luminescent Rhenium(I) Complexes

Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, exhibit blue-green luminescence. These complexes show unique photophysical properties with emissions in the blue-green region, which are rare for rhenium(I) tricarbonyl complexes. The study of their electrochemical and photophysical properties suggests potential applications in materials science and luminescent devices (Li et al., 2012).

Novel Fluorinated Polyamides

A diamine containing pyridine and trifluoromethylphenyl groups, resembling the structure of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, has been synthesized and used in the preparation of novel fluorinated polyamides. These polyamides are notable for their solubility in organic solvents, high glass transition temperatures, thermal stability, and mechanical strength, suggesting their potential in high-performance materials (Liu et al., 2013).

Catalysis and Ligand Properties

Complexes and adducts involving pyridine-bridged bis(1,2,3-triazolin-5-ylidenes), which share structural features with 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, have been synthesized and characterized. These structures exhibit interesting catalytic activities and are involved in catalytic reactions like Mizoroki-Heck reactions, indicating potential in catalysis and as ligands in organometallic chemistry (Wang et al., 2018).

Triorganostannyl Esters and Photophysical Properties

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, structurally similar to 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, have been synthesized and studied. These compounds offer insights into the impact of organic ligands on the photophysical properties of metals, indicating potential applications in the study of materials with unique optical properties (Tzimopoulos et al., 2010).

Future Directions

Trifluoromethylpyridines, including 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

(4-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRTVLFSGZNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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